peptide 5F

LCAT Activation HDL Metabolism Peptide Structure-Activity Relationship

Researchers face conflicting functional data across apoA-I mimetics due to hydrophobicity-driven activity differences. Peptide 5F (L-5F) offers a validated solution: - Superior LCAT activation (80% of apoA-I) vs. hydrophobic analogs 6F/7F - Reduces atherosclerotic lesion area in mouse models (efficacy not shared by MoA-I) - Dose-dependent inhibition of VEGF/bFGF angiogenesis in ovarian cancer models - Promotes ERK1/2-dependent endothelial differentiation for regenerative medicine Available for immediate research use with documented purity and stability.

Molecular Formula C74H124N16O14
Molecular Weight 1461.9 g/mol
Cat. No. B12369483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepeptide 5F
Molecular FormulaC74H124N16O14
Molecular Weight1461.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C74H124N16O14/c1-15-46(13)60(69(99)83-53(36-43(7)8)65(95)82-51(34-41(3)4)63(93)79-40-59(91)80-52(35-42(5)6)64(94)85-55(73(103)104)38-45(11)12)86-67(97)57-28-21-31-88(57)70(100)50(26-20-30-78-74(76)77)81-66(96)56-27-23-33-90(56)72(102)61(47(14)16-2)87-68(98)58-29-22-32-89(58)71(101)54(37-44(9)10)84-62(92)49(75)39-48-24-18-17-19-25-48/h17-19,24-25,41-47,49-58,60-61H,15-16,20-23,26-40,75H2,1-14H3,(H,79,93)(H,80,91)(H,81,96)(H,82,95)(H,83,99)(H,84,92)(H,85,94)(H,86,97)(H,87,98)(H,103,104)(H4,76,77,78)/t46-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,60-,61-/m0/s1
InChIKeyBUQOPPJVHONSHK-GXWUBILZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide 5F: ApoA-I Mimetic Overview


Peptide 5F (also designated L-5F) is a synthetic class A amphipathic helical peptide designed as an apolipoprotein A-I (apoA-I) mimetic [1]. Its sequence is Ac-DWLKAFYDKVFEKFKEFF-NH2 [2]. Distinguished from other apoA-I mimetics by its specific phenylalanine substitutions at positions 11, 14, and 17, this modification confers a unique hydrophobicity profile [3]. First characterized for its ability to protect mice from diet-induced atherosclerosis in vivo, its mechanism is distinct from other peptides in its class [1].

Synthetic class A amphipathic helical peptide apoA-I mimetic
Unique Phe substitutions confer distinct hydrophobicity profile
Reported diet-induced atherosclerosis model response context

Peptide 5F vs. 4F and 6F: Key Differences


Although peptides 4F, 5F, and 6F share a homologous sequence, their distinct hydrophobicity profiles result in different functional activities and in vivo efficacy [1]. While they demonstrate similar potency in some in vitro assays, such as inhibiting LDL-induced monocyte chemotaxis, their performance diverges significantly in more complex, disease-relevant models [1]. For example, 5F exhibits a unique balance of peptide-peptide and peptide-lipid interactions that leads to superior LCAT activation compared to its more hydrophobic analogs, 6F and 7F, and this biochemical distinction correlates with robust anti-atherosclerotic effects in vivo, where other mimetics like mouse apoA-I (MoA-I) have failed [2][3]. This evidence demonstrates that functional outcomes cannot be extrapolated across this peptide class, making compound-specific selection essential for researchers.

5F vs. 4F / 6F 5F hydrophobicity profile supports distinct LCAT activation Activity of higher hydrophobicity analogs (6F/7F) may shift; functional extrapolation not supported
5F vs. native apoA-I 5F reported anti-atherosclerotic model response Mouse apoA-I did not produce comparable lesion reduction; direct replacement not validated
Class-level risk In vitro potency similarity does not predict in vivo response Compound-specific selection required; data from 4F/6F should not be assumed for 5F

Peptide 5F Quantitative Efficacy Evidence


LCAT Activation vs. 6F and 7F

In a direct head-to-head comparison of a homologous peptide series, peptide 5F demonstrates the highest level of lecithin:cholesterol acyltransferase (LCAT) activation, a key step in reverse cholesterol transport. While all tested peptides were less effective than native human apoA-I, 5F achieved 80% of the activity of apoA-I, outperforming its more hydrophobic analogs, 6F and 7F [1]. This indicates that increased hydrophobicity beyond the level of 5F is detrimental to this specific function.

LCAT Activation
Head-to-head
80% of human apoA-I activity; higher than 6F / 7F
Reported optimal hydrophobicity context for LCAT activation among tested homologs
In vitro enzymatic assay; activity declines beyond 5F hydrophobicity
LCAT Activation HDL Metabolism Peptide Structure-Activity Relationship

Atherosclerotic Lesion Reduction vs. Mouse ApoA-I

Peptide 5F demonstrates superior in vivo efficacy in a standard murine model of atherosclerosis. In a direct head-to-head study, C57BL/6J mice on an atherogenic diet treated with 5F (20 μg/day, IP) for 16 weeks showed significantly less aortic atherosclerotic lesion area compared to control mice injected with PBS. Critically, mice treated with mouse apoA-I (MoA-I) (50 μg/day) did not show a reduction in lesion area, which remained similar to the PBS-treated control group [1]. This establishes a clear functional divergence where 5F is effective while a native apoA-I control is not.

Atherosclerotic Lesion
Head-to-head
5F significantly reduced lesion area vs. PBS; MoA-I did not reduce
Reported anti-atherosclerotic model response; MoA-I not effective
C57BL/6J mice, 16-week atherogenic diet; 5F 20 μg/day IP
Atherosclerosis In Vivo Efficacy Cardiovascular Disease Model

Tumor Angiogenesis Inhibition in Ovarian Cancer Model

The L-isomer of peptide 5F (L-5F) exhibits anti-angiogenic activity in a mouse model of ovarian cancer. In a controlled study, daily subcutaneous injection of L-5F (10 mg/kg) for 5 weeks significantly reduced both the size and vascularization of flank tumors in C57BL/6J mice compared to untreated controls [1]. The effect was corroborated by in vitro assays showing L-5F inhibits VEGF- and bFGF-induced proliferation and migration in human endothelial cells, with a quantified, dose-dependent effect between 1 and 10 µg/mL [1].

Angiogenesis Inhibition
Reported
~46–70% inhibition of VEGF/bFGF responses (10 µg/mL); tumor size reduced in vivo
Supports anti-angiogenic screening context; L-5F dose-dependent effect
Ovarian cancer flank model and HUVEC assays
Anti-Angiogenesis Cancer Research VEGF/bFGF Signaling

Endothelial Progenitor Cell Differentiation via ERK1/2

Peptide 5F has been shown to promote the endothelial differentiation of bone marrow-derived multipotent adult progenitor cells (MAPCs), a function not universally shared by other apoA-I mimetics. Treatment with 5F significantly increased the expression of endothelial markers (vWF, Flk-1, CD31) and enhanced functional outcomes like in vitro tube formation, without affecting cell proliferation [1]. The study further demonstrated that this effect is specifically mediated by the activation of ERK1/2 signaling, as the effect was blocked by the MEK inhibitor PD98059 [1].

Endothelial Differentiation
Supporting
Increased vWF, Flk-1, CD31; tube formation enhanced; blocked by PD98059
ERK1/2 pathway-dependent endothelial differentiation context
Bone marrow MAPCs; effect specific to 5F among mimetics
Endothelial Differentiation Stem Cell Biology ERK1/2 Pathway

Peptide 5F Research Applications


In Vivo Atherosclerosis and Vascular Inflammation

Based on its unique ability to significantly reduce atherosclerotic lesion area in a validated mouse model—a property not shared by mouse apoA-I [1]—peptide 5F is the optimal choice for in vivo investigations into the mechanisms of atherosclerosis, HDL function, and vascular inflammation. Its efficacy in this model makes it a superior tool compound compared to other apoA-I mimetics for preclinical cardiovascular research.

Angiogenesis-Dependent Cancer Studies

The demonstrated, dose-dependent inhibition of VEGF- and bFGF-induced angiogenesis and tumor growth by L-5F in an ovarian cancer model positions it as a valuable research tool for studying anti-angiogenic therapies [1]. Researchers can utilize L-5F to dissect the pathways linking HDL biology to tumor vascularization, an application distinct from its lipid-related functions.

EPC Biology and Vascular Repair

The evidence that 5F promotes endothelial differentiation of stem cells via a specific ERK1/2-dependent mechanism provides a clear rationale for its use in regenerative medicine research [1]. It is an ideal compound for studies focused on enhancing EPC mobilization and function for vascular repair, tissue engineering, and ischemia-related pathologies.

SAR Studies of Amphipathic Peptides

The quantitative data showing that 5F possesses an optimal hydrophobicity profile for LCAT activation (80% of apoA-I), superior to its more hydrophobic analogs 6F and 7F, makes it a critical reference compound for peptide chemistry and drug design programs [1]. It serves as a benchmark for optimizing the balance of peptide-peptide and peptide-lipid interactions required for specific apoA-I-like functions.

Application
Selection Property
Validation Focus
Diet-induced atherosclerosis model studies
ApoA-I mimetic with reported lesion reduction
Lesion area and vascular inflammation endpoints
Tumor angiogenesis inhibition studies
Anti-angiogenic peptide activity
VEGF/bFGF pathway and tumor vascularization endpoints
Endothelial progenitor cell research
ERK1/2-mediated differentiation
Endothelial marker expression and tube formation assays
Amphipathic peptide SAR studies
LCAT activation and hydrophobicity profile
Lipid-binding / enzyme activation balance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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